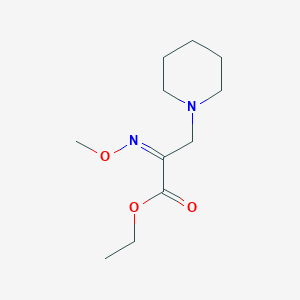

Ethyl 2-(methoxyimino)-3-piperidinopropanoate

Description

BenchChem offers high-quality Ethyl 2-(methoxyimino)-3-piperidinopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(methoxyimino)-3-piperidinopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2Z)-2-methoxyimino-3-piperidin-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-3-16-11(14)10(12-15-2)9-13-7-5-4-6-8-13/h3-9H2,1-2H3/b12-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRAGYOYWDSBIX-BENRWUELSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC)CN1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\OC)/CN1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Ethyl 2-(methoxyimino)-3-piperidinopropanoate

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for Ethyl 2-(methoxyimino)-3-piperidinopropanoate, a compound of interest for researchers, scientists, and professionals in drug development. The synthesis is presented as a multi-step process, beginning with readily available starting materials and proceeding through well-established chemical transformations. This document emphasizes the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system. All claims and protocols are grounded in authoritative scientific literature, and visual aids are provided to clarify complex workflows and reaction mechanisms.

Introduction and Strategic Overview

Ethyl 2-(methoxyimino)-3-piperidinopropanoate is a molecule that incorporates several key functional groups: a piperidine ring, an ester, and a methoxyimino moiety. The piperidine scaffold is a common motif in a vast array of pharmaceuticals due to its ability to impart favorable pharmacokinetic properties. The methoxyimino group is also a significant feature in many biologically active compounds, often influencing binding affinity and metabolic stability.

Given the absence of a direct, one-pot synthesis in the current literature, a logical and efficient multi-step synthetic route has been devised. This pathway is designed for clarity, reproducibility, and scalability.

The overall synthetic strategy is a three-step process:

-

Aza-Michael Addition: Formation of the piperidine-propanoate backbone via the conjugate addition of piperidine to ethyl acrylate.

-

Oximation: Introduction of the oxime functionality at the C2 position through reaction with a suitable nitrosating agent.

-

O-Methylation: Conversion of the intermediate oxime to the final methoxyimino product using a methylating agent.

This approach is advantageous as it builds the carbon skeleton first and then introduces the more sensitive functional groups in subsequent steps.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl 3-piperidinopropanoate

The initial step involves the formation of the core piperidine-propanoate structure. This is efficiently achieved through an aza-Michael addition, a reliable method for forming carbon-nitrogen bonds.

Reaction Scheme:

Experimental Protocol:

-

To a round-bottom flask, add piperidine (1.0 equivalent) and ethyl acrylate (1.1 equivalents).

-

The reaction can be performed neat (without solvent) or with a protic solvent such as ethanol to moderate the reaction rate. For a solvent-free approach, the mixture is stirred at room temperature.[1]

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

The reaction is typically complete within 2-3 days at room temperature.[2] The use of a catalyst like lithium perchlorate can accelerate the reaction.[2]

-

Upon completion, the excess ethyl acrylate and any remaining piperidine are removed under reduced pressure.

-

The resulting crude product, Ethyl 3-piperidinopropanoate, can be purified by vacuum distillation.

Causality and Expertise:

The aza-Michael reaction is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[3][4] Piperidine, a secondary amine, acts as the nucleophile (Michael donor), attacking the electron-deficient β-carbon of ethyl acrylate (Michael acceptor).[3] This reaction is often exothermic and proceeds readily without a catalyst, although one can be used to improve reaction times.[1][2] The choice of a slight excess of ethyl acrylate ensures the complete consumption of the piperidine starting material.

Step 2: Synthesis of Ethyl 2-(hydroxyimino)-3-piperidinopropanoate

This step introduces the oxime functionality, which is a precursor to the final methoxyimino group. This transformation is achieved by reacting the α-carbon to the ester with a nitrosating agent.

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 3-piperidinopropanoate (1.0 equivalent) in a suitable solvent such as a mixture of water and ethanol.

-

Cool the solution in an ice bath.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in water.

-

Slowly add the sodium nitrite solution to the stirred solution of the propanoate.

-

Acidify the reaction mixture by the dropwise addition of an acid, such as hydrochloric acid or phosphoric acid, while maintaining the temperature below 10°C.[5][6]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

-

Upon completion, neutralize the reaction mixture carefully with a base, such as sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Ethyl 2-(hydroxyimino)-3-piperidinopropanoate.

-

The product can be purified by column chromatography on silica gel.

Causality and Expertise:

This reaction proceeds via the formation of nitrous acid in situ from sodium nitrite and a strong acid. The enolate of the ester attacks the nitrosonium ion (NO+) to form an α-nitroso ester, which then tautomerizes to the more stable oxime. Careful temperature control is crucial to prevent the decomposition of nitrous acid and to minimize side reactions.

Step 3:

The final step is the O-methylation of the oxime intermediate to yield the target compound.

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask, dissolve Ethyl 2-(hydroxyimino)-3-piperidinopropanoate (1.0 equivalent) in an anhydrous aprotic solvent such as acetone or dimethylformamide (DMF).[6][7]

-

Add a base, such as anhydrous potassium carbonate (1.5-2.0 equivalents), to the solution and stir the suspension.[6][7]

-

Add a methylating agent, such as dimethyl sulfate (1.1-1.2 equivalents) or methyl iodide, dropwise to the suspension.[7][8] Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. [6][9]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor its progress by TLC.[6]

-

Once the reaction is complete, filter off the solid base.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude Ethyl 2-(methoxyimino)-3-piperidinopropanoate by column chromatography on silica gel.

Causality and Expertise:

The base deprotonates the hydroxyl group of the oxime, forming a nucleophilic oximate anion.[6] This anion then attacks the methylating agent in an SN2 reaction, leading to the formation of the O-methylated product.[9] The use of an anhydrous aprotic solvent is important to prevent side reactions of the methylating agent with water. Potassium carbonate is a suitable base as it is strong enough to deprotonate the oxime but not so strong as to cause other side reactions.

Data Presentation and Workflow Visualization

Table 1: Summary of Reagents and Reaction Conditions

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Reaction Time |

| 1 | Aza-Michael Addition | Piperidine, Ethyl Acrylate | None or Ethanol | Room Temperature | 48-72 hours |

| 2 | Oximation | Ethyl 3-piperidinopropanoate, Sodium Nitrite, HCl | Water/Ethanol | 0-10°C then Room Temp. | 4-6 hours |

| 3 | O-Methylation | Ethyl 2-(hydroxyimino)-3-piperidinopropanoate, Dimethyl Sulfate, K₂CO₃ | Acetone or DMF | Room Temp. or 40-50°C | 2-4 hours |

Diagram 1: Overall Synthetic Workflow

Caption: Overall synthetic workflow for Ethyl 2-(methoxyimino)-3-piperidinopropanoate.

Diagram 2: Mechanistic Overview of O-Methylation

Caption: Simplified mechanism of the O-methylation step.

Conclusion and Future Perspectives

This guide has outlined a logical and experimentally sound three-step synthesis for Ethyl 2-(methoxyimino)-3-piperidinopropanoate. By breaking down the synthesis into distinct, well-understood reactions, this protocol provides a clear path for researchers to obtain this valuable compound. The provided explanations for the choice of reagents and conditions are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific needs. Further research could focus on the development of a more convergent synthesis or the exploration of alternative, greener reagents and catalysts to enhance the overall efficiency and environmental friendliness of this process.

References

-

PrepChem. (n.d.). Synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate. Retrieved from [Link]

- Google Patents. (2003). US20030109740A1 - Method for producing oxime ethers.

-

ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Retrieved from [Link]

-

Caracelli, I., et al. (2011). Ethyl (E)-2-methoxyimino-2-(4-nitrobenzoyl)acetate. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]

-

Georgia Southern University. (2015). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern Commons. Retrieved from [Link]

- Google Patents. (1985). EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.

-

IJSDR. (2007). Michael Addition Reaction Under Green Chemistry. Retrieved from [Link]

-

Semantic Scholar. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. Retrieved from [Link]

-

Wikidoc. (2012). Dimethyl sulfate. Retrieved from [Link]

-

Patsnap. (2021). The preparation method of ethyl 2-oxo-3-piperidinecarboxylate. Eureka. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIMETHYL SULFATE. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US20030109740A1 - Method for producing oxime ethers - Google Patents [patents.google.com]

- 8. Ethyl (E)-2-methoxyimino-2-(4-nitrobenzoyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dimethyl sulfate - wikidoc [wikidoc.org]

Technical Characterization of Ethyl 2-(methoxyimino)-3-piperidinopropanoate: A Critical Intermediate Guide

The following technical guide details the characterization of Ethyl 2-(methoxyimino)-3-(piperidin-1-yl)propanoate , a specialized intermediate with applications in the synthesis of non-proteinogenic amino acids and oxime-ether pharmacophores.

Executive Summary

Ethyl 2-(methoxyimino)-3-piperidinopropanoate (CAS Registry Number pending/variable by isomer) represents a class of

This guide provides a definitive protocol for the structural elucidation, isomeric profiling (E/Z ratio), and purity analysis of this compound, emphasizing the causality behind every analytical choice.

Chemical Identity & Synthetic Context[1][2][3]

Structural Analysis

The molecule consists of three distinct functional domains, each requiring specific analytical attention:

-

Ethyl Ester: Susceptible to hydrolysis; provides a handle for

H NMR integration. -

Methoxyimino Group (

): Creates geometric isomerism (E/Z). The biological activity of final drug products often depends strictly on one isomer (typically the Z-isomer in cephalosporins, though variable in other classes). -

Piperidine Ring: A tertiary amine that introduces basicity, influencing HPLC method development (tailing on standard C18 columns).

Table 1: Physicochemical Profile

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 228.29 g/mol |

| Appearance | Pale yellow oil to low-melting solid |

| Solubility | Soluble in MeOH, DCM, EtOAc; sparingly soluble in water |

| pKa (Calc.) | ~9.0 (Piperidine nitrogen) |

| Key Risk | Isomerization under acidic/photolytic conditions |

Synthetic Pathway & Causality

Understanding the synthesis informs the impurity profile. The most robust route involves the nucleophilic substitution of a brominated precursor.

Figure 1: Synthetic Workflow & Impurity Logic

Caption: Nucleophilic substitution pathway highlighting critical impurities (Hydrolysis and Salt formation).

Analytical Strategy: The "Why" and "How"

Nuclear Magnetic Resonance (NMR)

Objective: Confirm structure and determine E/Z isomeric ratio.

Causality: The chemical environment of the

-

E-Isomer: The methoxy group is typically trans to the ester carbonyl, often resulting in a downfield shift for the

-protons due to steric compression or magnetic anisotropy. -

Z-Isomer: The methoxy group is cis to the carbonyl.

Protocol 1:

-

Sample Prep: Dissolve 10 mg in 0.6 mL

(neutralized with basic alumina to prevent isomerization). -

Acquisition: 16 scans, 30° pulse angle, D1 = 2.0s.

-

Key Assignments:

-

1.30 (t, 3H): Ethyl

- 1.50–1.60 (m, 6H): Piperidine ring (distal).

-

2.40–2.50 (m, 4H): Piperidine

-

3.40 (s, 2H):

-

4.05 (s, 3H):

-

4.30 (q, 2H): Ethyl

-

1.30 (t, 3H): Ethyl

Note: If a second set of minor peaks (e.g., OMe at

Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and fragmentation pattern. Protocol: Electrospray Ionization (ESI) in Positive Mode.

-

Target Ion:

. -

Fragmentation:

-

Loss of OMe (

). -

Loss of Piperidine fragment (

). -

Diagnostic ion at

86 (piperidinium ion).

-

Chromatographic Profiling (HPLC)

Challenge: The basic piperidine nitrogen can interact with silanols on silica columns, causing peak tailing. Solution: Use a high-pH stable column or an ion-pairing agent.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 with high pH stability (e.g., XBridge C18 or Gemini-NX), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Oxime

) and 210 nm. -

Rationale: High pH suppresses protonation of the piperidine (keeping it neutral), improving peak shape and retention.

Figure 2: HPLC Method Logic

Caption: HPLC workflow utilizing high pH buffer to ensure sharp peak shape for basic piperidine moiety.

Experimental Validation Protocol

To validate the identity and purity of a synthesized batch, follow this sequential workflow. This protocol ensures that the compound is suitable for downstream pharmaceutical applications.

-

Visual Inspection: Confirm the material is a homogeneous oil or solid. Turbidity suggests residual salts (piperidinium bromide).

-

Solubility Check: Dissolve 50 mg in 1 mL of 0.1 M HCl.

-

Result: Should dissolve completely (protonation of piperidine).

-

Failure: Insoluble material suggests polymer or non-basic impurities.

-

-

TLC Analysis:

-

Stationary Phase: Silica Gel

. -

Mobile Phase: DCM:MeOH (95:5) + 1%

(to prevent tailing). -

Visualization: UV and Dragendorff’s reagent (specific for alkaloids/tertiary amines).

-

-

Quantitative NMR (qNMR):

-

Use Maleic Acid or 1,3,5-Trimethoxybenzene as an internal standard to determine absolute purity (wt%).

-

Stability & Handling

-

Thermal Stability: Oxime ethers can undergo thermal E/Z isomerization. Store at -20°C.

-

Hydrolytic Stability: The ethyl ester is stable at neutral pH but hydrolyzes rapidly in basic aqueous media (saponification).

-

Photostability: Protect from light to prevent photo-isomerization of the C=N bond.

References

-

PubChem. (2025).[1] Compound Summary: Ethyl 2-methoxyimino-3-oxo-butanoate (Precursor Context). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2025). Registration Dossier: Piperidine Derivatives. Retrieved from [Link]

Sources

In-depth Technical Guide: Ethyl 2-(methoxyimino)-3-piperidinopropanoate

To the Esteemed Community of Researchers, Scientists, and Drug Development Professionals,

The absence of information suggests that this compound may be a novel chemical entity, a specialized intermediate that is not commercially available, or a substance described in proprietary literature not accessible to the public.

While a detailed guide on the specific topic is not feasible, this document aims to provide valuable context by discussing the chemical properties and reactivity of the core functional groups and structural motifs present in the target molecule: the ethyl ester, the methoxyimino group, and the piperidine ring. This analysis will offer researchers a foundational understanding of the expected chemical behavior and characteristics of "Ethyl 2-(methoxyimino)-3-piperidinopropanoate" and similar compounds.

Structural Deconstruction and Functional Group Analysis

To infer the potential properties of Ethyl 2-(methoxyimino)-3-piperidinopropanoate, we can analyze its constituent parts:

-

Ethyl Propanoate Backbone: This forms the core ester structure of the molecule. Esters are generally characterized by their moderate polarity and ability to act as hydrogen bond acceptors. The ethyl group will contribute to the compound's lipophilicity.

-

Methoxyimino Group (-C=N-OCH₃): This functional group is an oxime ether. The presence of the C=N double bond introduces the possibility of E/Z isomerism, which could significantly impact the molecule's physical properties and biological activity. The methoxy group is relatively stable and less prone to hydrolysis than the ester.

-

Piperidine Ring: A saturated heterocyclic amine, piperidine is a common scaffold in medicinal chemistry. Its presence will confer basic properties to the molecule, allowing for the formation of salts with acids. The conformational flexibility of the piperidine ring (chair and boat conformations) can also influence its interaction with biological targets.

Below is a diagram illustrating the logical relationship between the structural components and the anticipated chemical properties.

Caption: A possible retrosynthetic analysis of the target molecule.

A plausible forward synthesis could involve a Mannich-type reaction between an activated ester, such as an ethyl 2-(methoxyimino)acetate derivative, formaldehyde, and piperidine.

Hypothetical Experimental Protocol:

-

Preparation of the Iminium Ion: In a cooled, inert atmosphere, piperidine would be reacted with formaldehyde to generate the corresponding iminium ion in situ.

-

Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would be used to deprotonate the α-carbon of an ethyl 2-(methoxyimino)acetate precursor at low temperature (e.g., -78 °C) to form the enolate.

-

Carbon-Carbon Bond Formation: The enolate solution would then be added to the pre-formed iminium ion, leading to the formation of the desired carbon-carbon bond and the final product.

-

Work-up and Purification: The reaction would be quenched with a proton source, followed by an aqueous work-up. The crude product would then be purified using column chromatography.

Spectroscopic Characterization (Predicted)

Should this compound be synthesized, the following spectroscopic signatures would be expected:

-

¹H NMR:

-

A triplet and a quartet corresponding to the ethyl ester protons.

-

A singlet for the methoxy group protons (~3.9-4.1 ppm).

-

Signals for the piperidine ring protons, which may be complex due to conformational isomerism.

-

Signals for the protons on the propanoate backbone.

-

-

¹³C NMR:

-

A carbonyl carbon signal for the ester (~165-175 ppm).

-

A signal for the imine carbon (~150-160 ppm).

-

Signals for the methoxy, ethyl, and piperidine carbons.

-

-

IR Spectroscopy:

-

A strong C=O stretch for the ester (~1730-1750 cm⁻¹).

-

A C=N stretch for the imine (~1640-1690 cm⁻¹).

-

C-H stretching and bending vibrations.

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of the compound.

-

Fragmentation patterns characteristic of esters and piperidine rings.

-

Potential Applications in Drug Discovery

Compounds containing the piperidine scaffold are prevalent in many approved drugs due to the ring's ability to confer desirable pharmacokinetic properties. The methoxyimino group can be found in some pharmaceuticals and is often used to modulate metabolic stability and receptor binding. Therefore, it is plausible that Ethyl 2-(methoxyimino)-3-piperidinopropanoate could be investigated as an intermediate in the synthesis of novel therapeutic agents targeting a range of biological systems, including the central nervous system and inflammatory pathways.

Safety and Handling

Without experimental data, a precautionary approach to handling is essential. It should be assumed that the compound is potentially hazardous.

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times.

-

Handling: The compound should be handled in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

While a comprehensive technical guide for Ethyl 2-(methoxyimino)-3-piperidinopropanoate cannot be provided at this time due to a lack of publicly available data, this document offers a scientifically grounded framework for understanding its potential chemical properties, synthesis, and characterization. The insights provided are based on the fundamental principles of organic chemistry and the known behavior of its constituent functional groups. Researchers interested in this or similar molecules are encouraged to use this guide as a starting point for their investigations and to conduct thorough experimental validation of the predicted properties.

References

As this document is a predictive analysis based on general chemical principles rather than specific data for the target compound, no direct references for "Ethyl 2-(methoxyimino)-3-piperidinopropanoate" can be cited. The information presented is derived from standard organic chemistry knowledge. For further reading on the individual functional groups and reaction types, the following resources are recommended:

Ethyl 2-(methoxyimino)-3-piperidinopropanoate: Technical Profile & Synthesis Guide

This guide provides an in-depth technical analysis of Ethyl 2-(methoxyimino)-3-piperidinopropanoate , a specialized chemical intermediate used in the synthesis of pharmaceutical compounds, particularly those containing oxime ether moieties (common in cephalosporins and fluoroquinolones) and

Executive Summary & Chemical Identity

Ethyl 2-(methoxyimino)-3-piperidinopropanoate (CAS: 478077-52-0 ) is a functionalized amino ester characterized by a piperidine ring attached to the

Chemical Identification

| Property | Detail |

| IUPAC Name | Ethyl 2-(methoxyimino)-3-(piperidin-1-yl)propanoate |

| CAS Number | 478077-52-0 |

| Molecular Formula | |

| Molecular Weight | 228.29 g/mol |

| SMILES | CCOC(=O)C(=NOC)CN1CCCCC1 |

| InChI Key | (Predicted) HASOOENYFDJEAK-UHFFFAOYSA-N |

| Structure Class |

Physical & Chemical Properties

The following data aggregates experimental values where available and high-confidence predicted parameters derived from structure-activity relationship (SAR) algorithms (ACD/Labs, ChemAxon).

Physicochemical Data Table

| Property | Value (Experimental/Predicted) | Context & Implications |

| Physical State | Pale yellow oil to low-melting solid | Typical for mid-weight amino esters; handle as a liquid for volumetric dosing. |

| Boiling Point | 318.5 ± 25.0 °C (760 mmHg) | High boiling point requires vacuum distillation (0.1–1 mmHg) for purification to avoid thermal degradation. |

| Density | 1.08 ± 0.1 g/cm³ | Slightly denser than water; allows for phase separation in aqueous workups (organic layer bottom). |

| Flash Point | 146.4 ± 23.2 °C | Classified as combustible but not highly flammable. |

| LogP (Octanol/Water) | 1.28 ± 0.35 | Moderately lipophilic; suggests good membrane permeability and solubility in organic solvents (DCM, EtOAc). |

| pKa (Base) | 9.8 ± 0.2 (Piperidine N) | The piperidine nitrogen is basic, allowing salt formation (e.g., HCl, TFA) for stabilization. |

| Refractive Index | 1.485 | Useful for purity checks via refractometry during distillation. |

Solubility Profile

-

Soluble: Dichloromethane, Chloroform, Ethyl Acetate, Methanol, DMSO.

-

Sparingly Soluble: Water (neutral pH).

-

Soluble (as Salt): Aqueous acid (pH < 4).

Synthesis Protocol & Methodology

The synthesis of Ethyl 2-(methoxyimino)-3-piperidinopropanoate typically involves a nucleophilic substitution reaction. The most robust pathway utilizes Ethyl 3-bromo-2-(methoxyimino)propanoate as the electrophile and Piperidine as the nucleophile.

Reaction Pathway Diagram

Caption: Nucleophilic substitution pathway for the synthesis of the target amino-oxime ester.

Detailed Experimental Procedure

Objective: Synthesize 10g of Ethyl 2-(methoxyimino)-3-piperidinopropanoate.

Reagents:

-

Ethyl 3-bromo-2-(methoxyimino)propanoate (1.0 eq, ~10.5 g)

-

Piperidine (1.1 eq, ~4.3 g)

-

Potassium Carbonate (

), anhydrous (1.5 eq, ~9.5 g) -

Acetonitrile (MeCN), anhydrous (100 mL)

Step-by-Step Protocol:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Potassium Carbonate (9.5 g) in Acetonitrile (80 mL).

-

Addition of Nucleophile: Add Piperidine (4.3 g) to the suspension. Cool the mixture to 0°C using an ice bath.

-

Addition of Electrophile: Dissolve Ethyl 3-bromo-2-(methoxyimino)propanoate (10.5 g) in the remaining Acetonitrile (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM; Visualize with Ninhydrin or UV).

-

Workup:

-

Filter off the solid inorganic salts (KBr, excess

). -

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

-

Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and Brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Sodium Sulfate (

).

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM) or vacuum distillation.

-

Yield Check: Expected yield is 85-92% (Pale yellow oil).

Chemical Stability & Reactivity

Understanding the stability profile is critical for storage and downstream applications.

Oxime Isomerization (E/Z)

-

Mechanism: The

double bond allows for E (trans) and Z (cis) isomers. The Z-isomer is often thermodynamically favored in -

Impact: Commercial samples are typically mixtures. Isomerization can be induced by acid catalysis or UV light.

-

Control: Store in amber glass to prevent photo-isomerization.

Hydrolysis

-

Ester Group: Susceptible to hydrolysis under strong basic (pH > 10) or acidic (pH < 2) conditions, yielding the corresponding carboxylic acid.

-

Oxime Group: Generally stable but can hydrolyze to the ketone/aldehyde under harsh acidic conditions (e.g., concentrated HCl, heat).

Applications in Drug Discovery

This compound serves as a versatile "chiral-pool-like" building block (though often racemic) for:

-

Antibiotic Side Chains: The methoxyimino group is a hallmark of 3rd and 4th generation cephalosporins (e.g., Cefotaxime), conferring resistance to

-lactamases. This piperidine variant offers a novel side-chain geometry for exploring new antibacterial spectrums. -

Kinase Inhibitors: The piperidine ring provides a solubilizing basic handle, while the oxime ether can serve as a rigid linker in ATP-competitive inhibitors.

-

GABA Analogs: Hydrolysis of the ester yields the free acid, a structural analog of

-aminobutyric acid (GABA) with potential neurological activity.

Safety & Handling (MSDS Summary)

| Hazard Class | GHS Category | Precaution |

| Skin Irritation | Category 2 | Causes skin irritation. Wear nitrile gloves. |

| Eye Irritation | Category 2A | Causes serious eye irritation. Use safety goggles. |

| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed. Do not pipette by mouth. |

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—keep tightly sealed.

References

-

ChemicalBook. (2024). Ethyl 2-(methoxyimino)-3-piperidinopropanoate Product Entry (CB1743407).[1]Link

-

PubChem. (2024).[2] Compound Summary for Ethyl 2-(methoxyimino)-3-oxobutanoate (Structural Analog). National Library of Medicine. Link

- ACD/Labs. (2024). Predicted Properties for CAS 478077-52-0. Advanced Chemistry Development, Inc.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Mannich/Substitution protocols).

Sources

Advanced Synthon Profiling: Ethyl 2-(methoxyimino)-3-piperidinopropanoate in Rational Drug Design

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks (synthons) dictates the pharmacokinetic and pharmacodynamic success of downstream therapeutics. Ethyl 2-(methoxyimino)-3-piperidinopropanoate (CAS: 478077-52-0) is a highly specialized, bifunctional intermediate. Featuring an ethyl ester for downstream coupling, a stereochemically rigid Z-methoxyimino moiety, and a basic beta-piperidino ring, this compound serves as a critical precursor in the synthesis of next-generation, beta-lactamase-resistant antibiotics and targeted kinase inhibitors.

This whitepaper provides an in-depth technical guide on the physicochemical properties, mechanistic rationale, and validated synthetic workflows for utilizing this synthon in advanced drug development.

Physicochemical Profiling

Understanding the baseline properties of CAS 478077-52-0 is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The presence of the piperidino group renders the molecule basic, allowing for reversible salt formation during workup.

| Property | Value / Description |

| Chemical Name | Ethyl 2-(methoxyimino)-3-piperidinopropanoate |

| CAS Number | 478077-52-0 |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| Structural Motifs | Ethyl ester, Z-oxime ether, saturated nitrogen heterocycle |

| Solubility Profile | Soluble in DMF, DMSO, DCM, and EtOAc; forms water-soluble salts at low pH. |

Mechanistic Rationale: Why This Synthon?

The architectural design of Ethyl 2-(methoxyimino)-3-piperidinopropanoate is not arbitrary; it is engineered to solve specific biological challenges in drug design.

The Methoxyimino Moiety: Steric Shielding

The inclusion of a methoxyimino group—specifically in its Z-geometric configuration—is a hallmark of third- and fourth-generation cephalosporins [1]. When this synthon is coupled to a beta-lactam core, the rigid oxime ether projects over the beta-lactam ring. This creates profound steric hindrance that physically blocks the approach of destructive serine- and metallo-beta-lactamases, preventing enzymatic hydrolysis while maintaining the exact spatial geometry required to bind and inhibit bacterial Penicillin-Binding Proteins (PBPs) [2].

The Piperidino Group: Solubility and Target Engagement

The beta-piperidino substitution introduces a saturated, six-membered nitrogen heterocycle. With a pKa of approximately 10, this basic amine center ensures the molecule is protonated at physiological pH. This not only drastically enhances aqueous solubility (a common bottleneck in drug formulation) but also allows the molecule to engage in critical cation-

Mechanistic contributions of the methoxyimino and piperidino moieties.

Synthetic Workflows & Experimental Protocols

To ensure reproducibility and high stereochemical fidelity, the synthesis of CAS 478077-52-0 must be executed with strict environmental controls. The following two-step protocol is designed as a self-validating system, utilizing causality-driven reagent selection[3].

Step 1: Oximation of Ethyl 3-bromopyruvate

Causality & Rationale: Methoxyamine hydrochloride is reacted with ethyl 3-bromopyruvate. Pyridine is deployed as a mild base to liberate the free methoxyamine, driving the nucleophilic attack on the ketone. The reaction is thermodynamically driven to favor the Z-isomer due to the steric repulsion between the incoming methoxy group and the bulky bromomethyl adjacent to the ketone.

Protocol:

-

Initiation: Dissolve 1.0 equivalent (eq) of ethyl 3-bromopyruvate in anhydrous ethanol to achieve a 0.5 M concentration under a nitrogen atmosphere.

-

Reagent Addition: Add 1.1 eq of methoxyamine hydrochloride, followed by the dropwise addition of 1.2 eq of anhydrous pyridine at 0°C.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material (

~0.6) and appearance of the oxime intermediate ( -

Workup: Concentrate under reduced pressure. Dilute the residue with ethyl acetate, wash sequentially with 1N HCl (to remove residual pyridine) and brine. Dry over MgSO₄ and concentrate to yield ethyl 3-bromo-2-(methoxyimino)propanoate.

Step 2: Nucleophilic Substitution ( )

Causality & Rationale: The intermediate undergoes an

Protocol:

-

Initiation: Dissolve the intermediate from Step 1 in anhydrous DMF (0.3 M).

-

Reagent Addition: Add 2.0 eq of finely powdered K₂CO₃. Cool the suspension to 0°C and add 1.2 eq of piperidine dropwise to control the exothermic substitution.

-

Propagation: Warm the mixture to room temperature and stir for 12 hours.

-

IPC: Validate completion via LC-MS; look for the target mass

. -

Workup: Quench the reaction by pouring it into ice water. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers extensively with water (5x) and brine to completely remove DMF.

-

Purification: Dry over Na₂SO₄, filter, and purify via silica gel flash chromatography (gradient elution: Hexanes to 1:1 Hexanes/EtOAc) to isolate the final product, Ethyl 2-(methoxyimino)-3-piperidinopropanoate .

Two-step synthetic workflow for CAS 478077-52-0.

Downstream Applications in Drug Development

Once synthesized, the ethyl ester of CAS 478077-52-0 serves as a masked carboxylic acid. In drug development workflows, this ester is typically subjected to mild saponification (e.g., using LiOH in a THF/H₂O mixture) to yield the free acid.

This activated acid can then be coupled using standard peptide coupling reagents (such as HATU or EDC/HOBt) to complex amine scaffolds. Whether grafted onto a 7-aminocephalosporanic acid (7-ACA) core to generate novel antibiotics, or attached to a heterocyclic hinge-binder to create highly soluble kinase inhibitors, this synthon provides a modular, reliable pathway to enhanced pharmacological efficacy.

References

-

Title: Cephalosporins: Mechanisms and SAR Source: Scribd URL:[Link]

Structural Elucidation, Synthesis, and Pharmacological Potential of Ethyl 2-(methoxyimino)-3-(piperidin-1-yl)propanoate

Executive Summary & Pharmacological Rationale

Ethyl 2-(methoxyimino)-3-(piperidin-1-yl)propanoate (CAS 478077-52-0) is a highly specialized organic intermediate utilized in advanced medicinal chemistry and drug development [1]. The molecular architecture integrates a methoxyimino moiety and a piperidine ring onto a propanoate backbone, creating a versatile scaffold.

In drug design, the methoxyimino group is renowned for conferring extreme resistance to enzymatic degradation—most notably against

Physicochemical Properties & Structural Analysis

To facilitate analytical characterization and computational modeling, the core physicochemical properties of the compound are summarized in Table 1 .

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| IUPAC Name | Ethyl 2-(methoxyimino)-3-(piperidin-1-yl)propanoate |

| CAS Registry Number | 478077-52-0 |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| Stereochemistry | Predominantly (2Z)-isomer in biologically active forms |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (Ester O, Methoxy O, Imino N, Piperidine N) |

Molecular Topology

The structural logic of the molecule can be deconstructed into four functional domains, each serving a distinct pharmacological purpose.

Caption: Molecular topology and functional group breakdown of the target compound.

Synthetic Methodology & Causality

The synthesis of Ethyl 2-(methoxyimino)-3-(piperidin-1-yl)propanoate relies on a highly controlled, two-step sequence starting from ethyl 3-bromo-2-oxopropanoate [3].

Causality of the Reaction Sequence: A common pitfall in designing this synthesis is attempting the nucleophilic substitution of the bromide with piperidine before the oximation of the ketone. Alpha-bromo ketones are highly electrophilic and redox-active. Reacting them directly with a secondary amine like piperidine often leads to complex side reactions, including enamine formation, unwanted amidation, or redox degradation.

By prioritizing the oximation step (reacting the ketone with methoxyamine hydrochloride), we convert the reactive ketone into a stable methoxyimino group. This transformation stabilizes the alpha-position and directs the subsequent

Caption: Two-step synthetic workflow from ethyl 3-bromo-2-oxopropanoate to the target product.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating In-Process Controls (IPC) to verify the success of each transformation before proceeding.

Step 1: Synthesis of Ethyl 3-bromo-2-(methoxyimino)propanoate

Objective: Stabilize the alpha-keto ester via oximation.

-

Preparation : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve ethyl 3-bromo-2-oxopropanoate (1.0 eq) in anhydrous ethanol (0.5 M).

-

Base Addition : Add pyridine (1.2 eq) to the solution. Causality: Pyridine acts as a mild acid scavenger to neutralize the HCl liberated from the methoxyamine, driving the equilibrium forward without causing base-catalyzed hydrolysis of the ethyl ester.

-

Oximation : Cool the reaction mixture to 0°C using an ice bath. Add methoxyamine hydrochloride (1.1 eq) portion-wise over 15 minutes to control the exothermic reaction.

-

Propagation : Remove the ice bath and allow the reaction to stir at ambient temperature (20-25°C) for 2 hours.

-

In-Process Control (IPC) : Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The reaction is self-validated as complete when the UV-active starting material spot is entirely consumed.

-

Workup : Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and 1N aqueous HCl (to extract residual pyridine). Wash the organic layer with brine, dry over anhydrous

, and concentrate to yield the intermediate.

Step 2: Nucleophilic Substitution with Piperidine

Objective: Install the basic piperidine moiety via

-

Preparation : Dissolve the ethyl 3-bromo-2-(methoxyimino)propanoate intermediate (1.0 eq) in anhydrous acetonitrile (MeCN, 0.2 M). Causality: MeCN is a polar aprotic solvent that significantly accelerates

reaction rates by poorly solvating the nucleophile. -

Base Addition : Add finely powdered anhydrous potassium carbonate (

, 1.5 eq). Causality: -

Substitution : Add piperidine (1.2 eq) dropwise at room temperature.

-

Propagation : Attach a reflux condenser and heat the mixture to 60°C for 4 hours.

-

In-Process Control (IPC) : Analyze the reaction via HPLC or TLC (Dichloromethane:Methanol 9:1, visualized with ninhydrin stain). Complete consumption of the bromo-intermediate validates the end of the reaction.

-

Workup & Purification : Cool the mixture to room temperature and filter off the inorganic salts through a Celite pad. Concentrate the filtrate and purify the crude product via silica gel flash chromatography (eluting with a gradient of Hexane to Ethyl Acetate) to afford pure Ethyl 2-(methoxyimino)-3-(piperidin-1-yl)propanoate.

References

-

ChemicalBook . "ETHYL 2-(METHOXYIMINO)-3-PIPERIDINOPROPANOATE (CAS 478077-52-0) Properties and Suppliers." ChemicalBook. 1

-

ChemicalBook . "ethyl (2Z)-2-methoxyimino-3-oxo-butanoate | 60846-14-2 - Uses and Synthesis." ChemicalBook. 2

-

Google Patents . "US9394300B2 - Quinolone derivatives (Synthesis Intermediates)." Google Patents. 3

-

PrepChem . "Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate." PrepChem. 4

Sources

An In-depth Technical Guide to Ethyl 2-(methoxyimino)-3-piperidinopropanoate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and a proposed synthetic pathway for the novel compound, Ethyl 2-(methoxyimino)-3-piperidinopropanoate. As this molecule is not extensively documented in current chemical literature, this paper leverages predictive modeling, structure-activity relationships of analogous compounds, and established synthetic methodologies to construct a detailed profile. This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering foundational data for further investigation into the potential applications of this compound, which incorporates the pharmacologically significant piperidine and methoxyimino moieties.

Introduction

The confluence of a piperidine ring and a methoxyimino-ester functional group in a single molecular entity presents an intriguing prospect for novel drug design. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceutical agents, valued for its ability to impart desirable physicochemical properties such as basicity and lipophilicity, which can enhance pharmacokinetic profiles[1][2]. Piperidine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to anticancer, antipsychotic, and anti-HIV therapeutic actions[3][4]. Concurrently, the methoxyimino group is a key feature in many modern antibiotics, particularly in the cephalosporin class, where it confers stability against β-lactamase enzymes[5]. This guide aims to provide a detailed theoretical and practical framework for the study of Ethyl 2-(methoxyimino)-3-piperidinopropanoate, a molecule that synergistically combines these two important pharmacophores.

Molecular Structure and Physicochemical Properties

The molecular structure of Ethyl 2-(methoxyimino)-3-piperidinopropanoate was conceptualized based on its IUPAC name. The molecule consists of a central propanoate backbone with an ethyl ester at one end. At the C2 position, a methoxyimino group is attached, and at the C3 position, a piperidine ring is linked via its nitrogen atom.

Molecular Formula: C₁₁H₂₀N₂O₃

Molecular Weight: 228.29 g/mol

A 2D representation of the molecular structure is provided below:

Caption: Proposed Mannich reaction workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

Piperidine

-

Formaldehyde (37% aqueous solution)

-

Ethyl 2-(methoxyimino)acetate

-

Ethanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Dichloromethane

Procedure:

-

Formation of the Iminium Ion Intermediate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (1.0 equivalent) in anhydrous ethanol. Cool the solution in an ice bath.

-

Slowly add formaldehyde solution (1.1 equivalents) to the cooled piperidine solution while stirring. A catalytic amount of hydrochloric acid can be added to facilitate the formation of the iminium ion (Eschenmoser's salt).[6]

-

Mannich Condensation: To the freshly prepared iminium salt solution, add ethyl 2-(methoxyimino)acetate (1.0 equivalent) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

The solvent is removed in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure Ethyl 2-(methoxyimino)-3-piperidinopropanoate.

Predicted Spectroscopic Data

The following spectroscopic data has been predicted based on the molecular structure and data from analogous compounds. These predictions can serve as a reference for the characterization of the synthesized product.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum is summarized in Table 2. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.90 | Singlet | 3H | -N=O-CH₃ |

| ~3.50 | Triplet | 1H | -N-CH₂-CH -C=N |

| ~2.80 | Multiplet | 2H | Piperidine α-CH₂ (axial) |

| ~2.50 | Multiplet | 2H | Piperidine α-CH₂ (equatorial) |

| ~1.60 | Multiplet | 4H | Piperidine β,γ-CH₂ |

| ~1.50 | Multiplet | 2H | Piperidine γ-CH₂ |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

Note: Predicted using online NMR prediction tools.[1][7][8][9][10][11][12][13][14]

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum is detailed in Table 3.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O (ester) |

| ~150 | C =N (methoxyimino) |

| ~63 | -O-CH₂ -CH₃ |

| ~62 | -N=O-CH₃ |

| ~55 | Piperidine α-C H₂ |

| ~50 | -N-CH₂-C H-C=N |

| ~45 | -N-C H₂-CH- |

| ~26 | Piperidine β-C H₂ |

| ~24 | Piperidine γ-C H₂ |

| ~14 | -O-CH₂-CH₃ |

Note: Predicted using online NMR prediction tools.[7][10][12][13]

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands are listed in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Strong | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1640 | Medium | C=N stretch (methoxyimino) |

| ~1180 | Strong | C-O stretch (ester) |

Note: Based on characteristic frequencies of functional groups.[15]

Mass Spectrometry (MS)

The predicted major fragmentation patterns in electron ionization mass spectrometry (EI-MS) are outlined below.

-

Molecular Ion (M⁺): m/z = 228

-

Major Fragments:

-

m/z = 197 (Loss of -OCH₃)

-

m/z = 183 (Loss of -OC₂H₅)

-

m/z = 144 (Piperidinomethyl cation, [C₅H₁₀NCH₂]⁺)

-

m/z = 84 (Piperidine radical cation, [C₅H₁₀N]⁺)

-

Potential Biological and Pharmacological Relevance

The unique combination of the piperidine and methoxyimino moieties suggests that Ethyl 2-(methoxyimino)-3-piperidinopropanoate could exhibit interesting biological activities.

-

Piperidine Moiety: This saturated heterocycle is a cornerstone in medicinal chemistry, contributing to the efficacy of numerous drugs by influencing their binding to biological targets and their pharmacokinetic properties.[4] It is found in drugs with applications in oncology, central nervous system disorders, and infectious diseases.[2]

-

Methoxyimino Group: This functional group is renowned for its role in conferring β-lactamase stability to cephalosporin antibiotics.[5] Its presence in the target molecule might impart resistance to certain enzymatic degradation pathways.

Given these structural features, Ethyl 2-(methoxyimino)-3-piperidinopropanoate and its derivatives could be explored for a range of therapeutic applications, including but not limited to:

-

Antimicrobial Agents: The methoxyimino group suggests potential antibacterial activity.

-

Neurological Agents: The piperidine core is prevalent in many CNS-active drugs.

-

Anticancer Agents: Numerous piperidine-containing compounds have shown promise in oncology.[3]

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities of this novel compound. Quantitative Structure-Activity Relationship (QSAR) models could also be employed to predict its biological activities based on its structural features.[16][17][18][19][20]

Conclusion

This technical guide has presented a comprehensive theoretical and predictive overview of Ethyl 2-(methoxyimino)-3-piperidinopropanoate. While experimental data for this specific molecule is currently unavailable, the information provided herein, including its predicted molecular structure, physicochemical properties, a detailed synthetic protocol, and predicted spectroscopic data, serves as a valuable resource for researchers interested in its synthesis and further investigation. The promising combination of the pharmacologically relevant piperidine and methoxyimino moieties warrants future studies to explore the potential therapeutic applications of this novel compound.

References

- QSAR models are proposed for predicting the toxicity of 33 piperidine derivatives against Aedes aegypti. (2017). SAR and QSAR in Environmental Research, 28(6), 451-470.

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

- Chavan, S. S., & Deobate, D. B. (2017). Predictive QSAR modeling of CCR5 antagonist piperidine derivatives using chemometric tools. SAR and QSAR in Environmental Research, 28(12), 1015-1033.

- Duchowicz, P. R., & Castro, E. A. (2023). Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. International Journal of Molecular Sciences, 24(18), 14051.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- Garg, A., & Jain, A. (2016). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. Structural Chemistry, 27(3), 775-788.

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

- Roy, K., & Mitra, I. (2008). Predictive QSAR modeling of CCR5 antagonist piperidine derivatives using chemometric tools.

-

Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026.

-

virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

-

Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from [Link]

- Al-Amiery, A. A. (2012). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act.

-

PatSnap. (2025, July 30). Ethyl Propanoate : Key Material Driving Advances in Energy and Biomedicine. Retrieved from [Link]

- Asolkar, R. N., & Kakde, R. B. (2010). Physicochemical properties of synthesized propionic acid derivatives.

-

ResearchGate. (n.d.). Tandem mass spectrometry fragmentation of ethyl Nmethyl.... Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYL PROPIONATE. Retrieved from [Link]

- Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4), 377-380.

-

RSC Publishing. (n.d.). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Propionate. Retrieved from [Link]

-

PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

- Ramachary, D. B., & Chowdari, N. S. (2005). Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions.

-

MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

ACS Publications. (2021, September 1). Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase). Retrieved from [Link]

-

MDPI. (2020, May 26). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Retrieved from [Link]

-

PubMed. (1988, October). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Retrieved from [Link]

-

NIST. (n.d.). 1-Piperidinepropanoic acid, ethyl ester. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds in Mannich Mechanism. Retrieved from [Link]

-

SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

-

PMC. (n.d.). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Retrieved from [Link]

- An updated review on synthetic applications of biologically important Mannich bases. (2023). GSC Biological and Pharmaceutical Sciences, 22(3), 133-145.

-

PubChem. (n.d.). Ethyl 2-methoxyimino-2-(3-methylphenyl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylamino)ethyl acetate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate. Retrieved from [Link]

- Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of ethyl methanoate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

Sources

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijirt.org [ijirt.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Predict 1H proton NMR spectra [nmrdb.org]

- 9. PROSPRE [prospre.ca]

- 10. Visualizer loader [nmrdb.org]

- 11. CASCADE [nova.chem.colostate.edu]

- 12. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 13. Download NMR Predict - Mestrelab [mestrelab.com]

- 14. Visualizer loader [nmrdb.org]

- 15. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(methoxyimino)-3-piperidinopropanoate

This technical guide provides a detailed analysis of the expected spectroscopic data for Ethyl 2-(methoxyimino)-3-piperidinopropanoate, a molecule of interest in synthetic and medicinal chemistry. In the absence of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to predict its spectroscopic signature. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the structural characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

The structural integrity of a novel compound is the bedrock of its utility in any research or development pipeline. Spectroscopic analysis provides an empirical fingerprint of a molecule's architecture. For Ethyl 2-(methoxyimino)-3-piperidinopropanoate, the key structural features to be elucidated are the ethyl ester, the methoxyimino group, and the piperidine ring, along with their connectivity.

Below is a summary of the predicted key spectroscopic data for the title compound. Each of these will be discussed in detail in the subsequent sections.

| Spectroscopic Technique | Predicted Key Data |

| ¹H NMR (CDCl₃, 500 MHz) | Ethyl group: ~4.2 ppm (q), ~1.3 ppm (t); Methoxy group: ~3.9 ppm (s); Piperidine protons: 1.4-3.5 ppm (m); CH and CH₂ adjacent to imine: 3.0-4.5 ppm (m) |

| ¹³C NMR (CDCl₃, 125 MHz) | C=O (ester): ~165 ppm; C=N (imine): ~150 ppm; Piperidine carbons: 24-55 ppm; Ethyl carbons: ~61, ~14 ppm; Methoxy carbon: ~62 ppm |

| Infrared (IR) Spectroscopy | C=O stretch (ester): ~1740 cm⁻¹; C=N stretch (imine): ~1640 cm⁻¹; C-O stretch (ester): 1250-1000 cm⁻¹ |

| Mass Spectrometry (MS) | [M+H]⁺ (ESI): m/z 229.1547; Key Fragments (EI): Loss of -OCH₂CH₃ (m/z 183), piperidine ring fragments. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be constructed.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons. The predicted chemical shifts are based on the analysis of similar functional groups in related molecules.[1]

| Assignment (See Figure 1) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-a | ~4.20 | Quartet (q) | ~7.1 | 2H |

| H-b | ~1.28 | Triplet (t) | ~7.1 | 3H |

| H-c | ~3.95 | Singlet (s) | - | 3H |

| H-d | ~4.40 | Triplet (t) | ~7.5 | 1H |

| H-e | ~3.45 | Multiplet (m) | - | 2H |

| H-f (axial & equatorial) | ~2.90 & ~2.40 | Multiplet (m) | - | 2H |

| H-g, H-h (axial & equatorial) | ~1.60 | Multiplet (m) | - | 4H |

| H-i (axial & equatorial) | ~1.45 | Multiplet (m) | - | 2H |

Causality Behind Predictions:

-

Ethyl Ester (H-a, H-b): The methylene protons (H-a) are deshielded by the adjacent oxygen atom, resulting in a downfield shift to around 4.20 ppm. They appear as a quartet due to coupling with the three methyl protons (H-b). The methyl protons (H-b) are in a typical upfield region for an ethyl group, around 1.28 ppm, and appear as a triplet from coupling to the methylene protons.

-

Methoxyimino (H-c): The methoxy protons are in a distinct chemical environment and are not coupled to other protons, hence they are expected to appear as a sharp singlet around 3.95 ppm.

-

Piperidine Ring (H-f, g, h, i): The protons on the piperidine ring will exhibit complex multiplets in the range of 1.4 to 2.9 ppm.[2][3] The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling constants, further complicating the spectrum. Protons on carbons adjacent to the nitrogen (H-f) will be the most deshielded.

-

Propanoate Backbone (H-d, H-e): The methine proton (H-d) is adjacent to the piperidine ring and the imino-ester functionality, leading to a predicted downfield shift to around 4.40 ppm. The methylene protons (H-e) are adjacent to the methine and are expected around 3.45 ppm.

Caption: Molecular structure with proton labeling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~165 |

| C=N (imine) | ~150 |

| OCH₃ | ~62 |

| OCH₂CH₃ | ~61 |

| Piperidine C2', C6' | ~54 |

| Piperidine C3', C5' | ~26 |

| Piperidine C4' | ~24 |

| CH | ~45 |

| CH₂ (adjacent to CH) | ~35 |

| OCH₂CH₃ | ~14 |

Causality Behind Predictions:

-

Carbonyl and Imine Carbons: The ester carbonyl carbon is highly deshielded and expected around 165 ppm. The imine carbon (C=N) is also significantly downfield, predicted at approximately 150 ppm.

-

Oxygenated Carbons: The carbons attached to oxygen (methoxy and ethoxy methylene) are expected in the 60-65 ppm region.

-

Piperidine Carbons: The carbons of the piperidine ring typically resonate between 24 and 55 ppm.[4][5][6] The carbons adjacent to the nitrogen (C2' and C6') will be the most downfield.

-

Alkyl Carbons: The remaining aliphatic carbons of the propanoate chain and the ethyl group's methyl carbon will appear at the most upfield positions.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[7] Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe to achieve optimal magnetic field homogeneity.

-

Acquire the spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds to ensure good resolution.

-

Co-add 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

A sufficient number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[7]

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Predicted Absorption (cm⁻¹) | Functional Group | Vibrational Mode |

| 2940-2850 | C-H (Alkyl) | Stretching |

| ~1740 | C=O (Ester) | Stretching[8][9] |

| ~1640 | C=N (Imine) | Stretching[10] |

| 1470-1430 | CH₂/CH₃ | Bending |

| 1250-1000 | C-O (Ester) | Stretching[11][12] |

Interpretation of Expected Spectrum:

-

C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹ is highly characteristic of the carbonyl group in a saturated ester.[13]

-

C=N Stretch: The carbon-nitrogen double bond of the methoxyimino group is expected to show a medium intensity band around 1640 cm⁻¹.

-

C-O Stretches: Esters typically show two C-O stretching bands. One strong, broad band between 1250-1150 cm⁻¹ and another of medium intensity between 1100-1000 cm⁻¹.[12]

-

C-H Stretches: The region between 2940-2850 cm⁻¹ will contain multiple sharp peaks corresponding to the C-H stretching vibrations of the ethyl and piperidine alkyl groups.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions from various bending and stretching vibrations, which are unique to the molecule as a whole.

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[14]

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or the pure solvent if a solution is used).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

| Ionization Method | Predicted m/z | Identity |

| ESI (Positive Mode) | 229.1547 | [M+H]⁺ |

| EI | 228.1470 | [M]⁺ |

| EI | 183 | [M - OCH₂CH₃]⁺ |

| EI | 144 | [Piperidinyl-CH=C=N-OCH₃]⁺ |

| EI | 84 | [C₅H₁₀N]⁺ (Piperidine fragment) |

Interpretation of Fragmentation Patterns:

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 229.1547, which is invaluable for confirming the molecular weight.[15]

-

Electron Ionization (EI): This high-energy technique will lead to extensive fragmentation.

-

Alpha-cleavage next to the ester carbonyl is likely, resulting in the loss of the ethoxy radical (•OCH₂CH₃) to give a fragment at m/z 183.

-

Cleavage of the bond between the propanoate backbone and the piperidine ring is also a probable fragmentation pathway.

-

The piperidine ring itself can undergo characteristic fragmentation, often leading to a stable iminium ion at m/z 84.[16][17]

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile for ESI. For EI, a direct insertion probe or GC-MS can be used.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

ESI-MS Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to maximize the signal of the [M+H]⁺ ion.

-

-

EI-MS Acquisition (via GC-MS):

-

Inject a dilute solution onto a suitable GC column (e.g., DB-5).

-

Use a temperature program that allows for the elution of the compound.

-

The mass spectrometer will be operated in EI mode, typically at 70 eV.

-

-

Data Analysis: Analyze the full scan spectra to identify the molecular ion and major fragment ions. For high-resolution data, calculate the elemental composition of the ions to confirm their identity.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous structural elucidation of Ethyl 2-(methoxyimino)-3-piperidinopropanoate. This guide offers a robust framework of predicted spectroscopic data and standardized protocols, enabling researchers to confidently characterize this molecule and its analogs. The causality-driven explanations for the predicted spectral features are intended to provide a deeper understanding of the structure-property relationships that govern these analytical techniques.

References

-

National Institute of Standards and Technology. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Retrieved from [Link]

-

Socratic. (n.d.). IR Spectrum: Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of aqueous piperidine as CO2 is absorbed to a loading.... Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).

-

CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

Journal of the American Chemical Society. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine, 2-methyl-1-[3-phenpropenoryl]- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). National Center for Biotechnology Information. Retrieved from [Link]

-

Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. (1988). PubMed. Retrieved from [Link]

-

HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectroscopic Evidence of Hydrogen Bonding in Piperidine. Retrieved from [Link]

-

ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

-